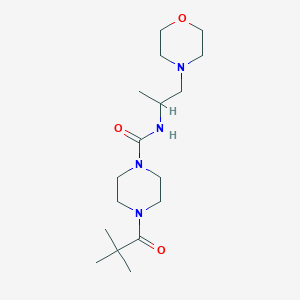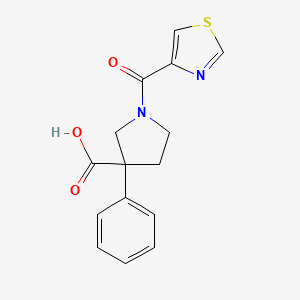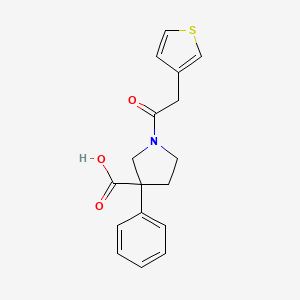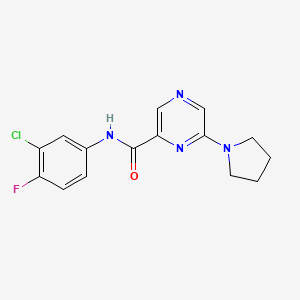![molecular formula C17H18N6O2 B7446234 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide](/img/structure/B7446234.png)
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide is a complex organic compound that features a morpholine ring attached to a purine base, specifically a phenyl-substituted purine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the phenyl group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Applications De Recherche Scientifique
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Disubstituted-6-morpholino purine derivatives: These compounds share a similar purine base structure but differ in the substituents attached to the purine and morpholine rings.
Phenyl-substituted purines: Compounds with a phenyl group attached to the purine base, but lacking the morpholine ring.
Uniqueness
2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide is unique due to the combination of the phenyl-substituted purine base and the morpholine ring. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[4-(9-phenylpurin-6-yl)morpholin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c18-14(24)8-13-9-25-7-6-22(13)16-15-17(20-10-19-16)23(11-21-15)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFCOMRIHNSEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2N=CN3C4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7446172.png)

![4-(1-Methylpyrazol-4-yl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7446180.png)

![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(2R)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylamino]propan-1-ol](/img/structure/B7446210.png)
![(2-Fluorophenyl)-[4-[(1-methylpyrazol-3-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7446218.png)
![3-[[1-(2,3-Dichlorophenyl)triazol-4-yl]methyl]-1,1-dimethylurea](/img/structure/B7446226.png)

![N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide](/img/structure/B7446244.png)
![4-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-1H-imidazo[4,5-c]pyridine](/img/structure/B7446250.png)

![4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol](/img/structure/B7446263.png)
![3-(3,5-Dimethyl-1,2-thiazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446265.png)
